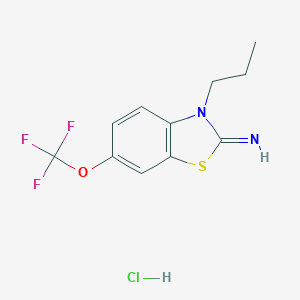

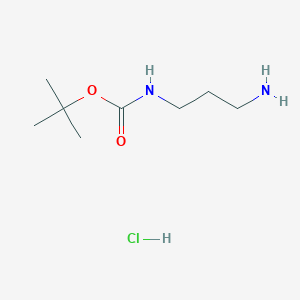

tert-Butyl (3-aminopropyl)carbamate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented in the provided papers. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another synthesis approach involves the Dirhodium(II)-catalyzed C-H amination reaction of tert-butyl carbamate derivatives to yield oxazolidinones, which can be further transformed into amino alcohols . Additionally, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate reacts with lithium powder and various electrophiles to produce functionalized carbamates .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group attached to a carbamate moiety. The papers describe the synthesis of various substituted carbazoles, which include tert-butyl groups . The crystallographic study of a tert-butyl carbamate derivative reveals a non-planar conformation with a dihedral angle between the carbazole and amide moieties, indicating the steric influence of the tert-butyl group10.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives undergo a variety of chemical reactions. They can act as N-(Boc)-protected nitrones, reacting with organometallics to give N-(Boc)hydroxylamines . The reactivity of the NH group in tert-butyl-substituted carbazoles is characterized by several chemical reactions, including substitution and deprotection . The synthesis of tert-butyl carbamate derivatives can involve multiple steps, such as esterification, protection, reduction, and deprotection .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by the tert-butyl group, which imparts steric bulk and affects reactivity. The papers do not provide specific physical properties such as melting points or solubility for tert-butyl (3-aminopropyl)carbamate hydrochloride. However, the crystallographic study provides detailed information on the crystal packing and intermolecular interactions of a tert-butyl carbamate derivative, which include hydrogen bonding and π-π stacking interactions10.

Wissenschaftliche Forschungsanwendungen

-

Synthesis of PROTACs

- Application : The compound can be used as a PROTAC linker in the synthesis of PROTACs .

- Method : The amine group of the compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .

- Results : The successful synthesis of PROTACs using this compound could lead to the development of new therapeutic agents .

-

Research and Development

-

Synthesis of Benzydamine Analogs

- Application : This compound can be used in the synthesis of benzydamine analogs, which can be used as activators for soluble guanylate cyclase .

- Method : The specific methods of application or experimental procedures would depend on the particular synthesis protocol .

- Results : The successful synthesis of benzydamine analogs could lead to the development of new therapeutic agents .

-

Synthesis of Piperidine Derivatives

- Application : This compound can be used in the synthesis of piperidine derivatives .

- Method : The specific methods of application or experimental procedures would depend on the particular synthesis protocol .

- Results : The successful synthesis of piperidine derivatives could lead to the development of new therapeutic agents .

-

Synthesis of Chromenotriazolopyrimidine

- Application : This compound can be used in the synthesis of chromenotriazolopyrimidine, which can be used as a human murine double minute 2 (MDM2) inhibitor .

- Method : The specific methods of application or experimental procedures would depend on the particular synthesis protocol .

- Results : The successful synthesis of chromenotriazolopyrimidine could lead to the development of new therapeutic agents .

-

Synthesis of Sulfonamide Series

- Application : This compound can be used in the synthesis of sulfonamide series .

- Method : The specific methods of application or experimental procedures would depend on the particular synthesis protocol .

- Results : The successful synthesis of sulfonamide series could lead to the development of new therapeutic agents .

-

Synthesis of Acute Oral Tox

- Application : This compound can be used in the synthesis of acute oral tox .

- Method : The specific methods of application or experimental procedures would depend on the particular synthesis protocol .

- Results : The successful synthesis of acute oral tox could lead to the development of new therapeutic agents .

-

Synthesis of Skin Sensitization

- Application : This compound can be used in the synthesis of skin sensitization .

- Method : The specific methods of application or experimental procedures would depend on the particular synthesis protocol .

- Results : The successful synthesis of skin sensitization could lead to the development of new therapeutic agents .

-

Synthesis of Eye Irritation

- Application : This compound can be used in the synthesis of eye irritation .

- Method : The specific methods of application or experimental procedures would depend on the particular synthesis protocol .

- Results : The successful synthesis of eye irritation could lead to the development of new therapeutic agents .

-

Synthesis of Aquatic Tox

- Application : This compound can be used in the synthesis of aquatic tox .

- Method : The specific methods of application or experimental procedures would depend on the particular synthesis protocol .

- Results : The successful synthesis of aquatic tox could lead to the development of new therapeutic agents .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do), and P351 (Rinse cautiously with water for several minutes) .

Eigenschaften

IUPAC Name |

tert-butyl N-(3-aminopropyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2.ClH/c1-8(2,3)12-7(11)10-6-4-5-9;/h4-6,9H2,1-3H3,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXOJNUZYOFBMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621153 |

Source

|

| Record name | tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-aminopropyl)carbamate hydrochloride | |

CAS RN |

127346-48-9 |

Source

|

| Record name | tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)